molecular formula C21H20ClFN2O3S B2799347 6-chloro-4-(4-fluoro-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251670-41-3

6-chloro-4-(4-fluoro-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2799347
CAS No.: 1251670-41-3
M. Wt: 434.91
InChI Key: GUKWIKZKUOLZFM-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-[2-(4-methylphenyl)-1H-indol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclohexyl group, a 4-methylphenyl group, and an indole moiety

Scientific Research Applications

N-cyclohexyl-N’-[2-(4-methylphenyl)-1H-indol-3-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biochemical and pharmacological studies. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals, as well as their health effects .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[2-(4-methylphenyl)-1H-indol-3-yl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(4-methylphenyl)-1H-indole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-[2-(4-methylphenyl)-1H-indol-3-yl]urea may involve large-scale synthesis using automated reactors and optimized reaction conditions. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[2-(4-methylphenyl)-1H-indol-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(4-methylphenyl)urea
  • N-cyclohexyl-N’-(4-fluoro-2-methylphenyl)urea
  • N-cyclohexyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide

Uniqueness

N-cyclohexyl-N’-[2-(4-methylphenyl)-1H-indol-3-yl]urea is unique due to the presence of the indole moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack the indole structure or have different substituents on the phenyl ring.

Properties

IUPAC Name

[6-chloro-4-(4-fluoro-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3S/c1-14-11-16(6-7-17(14)23)25-13-20(21(26)24-9-3-2-4-10-24)29(27,28)19-8-5-15(22)12-18(19)25/h5-8,11-13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKWIKZKUOLZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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